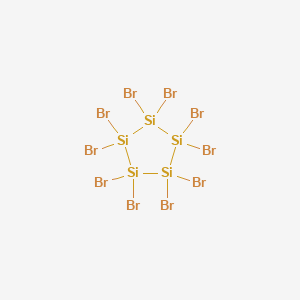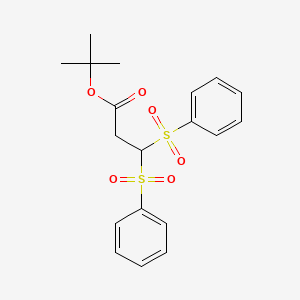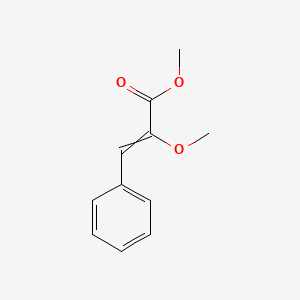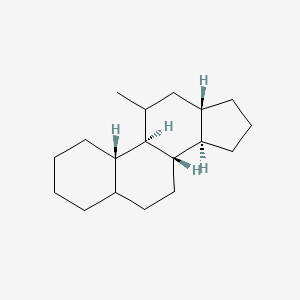
Decabromocyclopentasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decabromocyclopentasilane is a chemical compound that consists of a cyclopentasilane ring with ten bromine atoms attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of decabromocyclopentasilane typically involves the bromination of cyclopentasilane. The reaction is carried out under controlled conditions to ensure complete bromination. The process generally involves the use of bromine as the brominating agent and an appropriate solvent to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Decabromocyclopentasilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under specific conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or even cyclopentasilane itself.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of brominated silicon oxides.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as alkyl or aryl lithium reagents.
Reduction Reactions: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.
Major Products Formed:
Substitution Reactions: Various substituted cyclopentasilanes.
Reduction Reactions: Partially brominated cyclopentasilanes or cyclopentasilane.
Oxidation Reactions: Brominated silicon oxides.
Wissenschaftliche Forschungsanwendungen
Decabromocyclopentasilane has several applications in scientific research:
Materials Science: Used in the development of flame retardant materials due to its high bromine content.
Electronics: Potential use in the fabrication of silicon-based electronic devices.
Chemistry: Serves as a precursor for the synthesis of other brominated silicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as imaging agents or drug delivery systems.
Wirkmechanismus
The mechanism by which decabromocyclopentasilane exerts its effects is primarily through its ability to undergo various chemical reactions. The bromine atoms play a crucial role in these reactions, either by being substituted or by participating in redox processes. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Cyclopentasilane: The parent compound without bromine atoms.
Hexabromocyclopentasilane: A partially brominated derivative.
Decachlorocyclopentasilane: A similar compound with chlorine atoms instead of bromine.
Comparison:
Uniqueness: Decabromocyclopentasilane is unique due to its high bromine content, which imparts distinct chemical properties and reactivity compared to its less brominated or chlorinated counterparts.
Reactivity: The presence of multiple bromine atoms makes it highly reactive in substitution and reduction reactions.
Applications: Its high bromine content makes it particularly useful in applications requiring flame retardancy or specific electronic properties.
Eigenschaften
CAS-Nummer |
41906-55-2 |
|---|---|
Molekularformel |
Br10Si5 |
Molekulargewicht |
939.5 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4,5,5-decabromopentasilolane |
InChI |
InChI=1S/Br10Si5/c1-11(2)12(3,4)14(7,8)15(9,10)13(11,5)6 |
InChI-Schlüssel |
XPTHBLAYDSVQRZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Si]1([Si]([Si]([Si]([Si]1(Br)Br)(Br)Br)(Br)Br)(Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)
![Octanamide, N-[4-[bis[4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-](/img/structure/B14669562.png)

![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)


![4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B14669610.png)

